Dermorphin TFA: A Technical Guide to its Origin, Discovery, and Bioactivity
Dermorphin TFA: A Technical Guide to its Origin, Discovery, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermorphin, a naturally occurring heptapeptide, stands as a potent and highly selective µ-opioid receptor agonist.[1][2][3] First isolated from the skin of South American frogs of the Phyllomedusa genus, its unique structure, which includes a D-alanine residue, confers remarkable analgesic properties, far exceeding those of morphine.[1][4][5] This technical guide provides an in-depth overview of the origin and discovery of Dermorphin, with a focus on its trifluoroacetic acid (TFA) salt, a common form used in research. It details its pharmacological profile, including receptor binding affinities and analgesic potency, and outlines the experimental protocols used for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with Dermorphin research.
Origin and Discovery
Dermorphin was first isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor (formerly Phyllomedusa sauvagei).[5][6] Its discovery was the result of research into the wide array of bioactive peptides found in amphibian skin.[4][7] The name "Dermorphin" is derived from "derm" (skin) and "morphine," reflecting its origin and potent opioid-like activity.[5]
A key feature of Dermorphin's structure is the presence of a D-alanine at the second position of its amino acid sequence (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂).[1][4] This is significant because D-amino acids are not incorporated into peptides through the standard ribosomal protein synthesis machinery. Instead, the L-alanine precursor is converted to D-alanine via a post-translational modification by an L-to-D-amino acid isomerase.[1] This structural feature makes Dermorphin more resistant to enzymatic degradation, contributing to its prolonged and potent effects.[8][9]
Dermorphin is typically synthesized and purified using solid-phase peptide synthesis and high-performance liquid chromatography (HPLC).[10][11] Trifluoroacetic acid (TFA) is a common counterion used during the purification process, resulting in the formation of Dermorphin TFA salt.[12][13] This salt form generally enhances the solubility of the peptide in aqueous solutions, making it suitable for use in biological assays.[13]
Pharmacological Profile
Dermorphin is a potent and highly selective agonist for the µ-opioid receptor (MOR).[1][3] Its binding affinity for the MOR is significantly higher than that of morphine and other endogenous opioids.[7][14]
Quantitative Data: Receptor Binding Affinity and Analgesic Potency
The following tables summarize the quantitative data on Dermorphin's receptor binding affinity and analgesic potency from various studies.
Table 1: Opioid Receptor Binding Affinity of Dermorphin
| Ligand | Receptor Subtype | Preparation | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dermorphin | µ (mu) | Rat brain membranes | Radioligand displacement ([³H]naloxone) | 0.34 | - | [15](--INVALID-LINK--) |
| Dermorphin | µ (mu) | CHO cells expressing human MOR | Radioligand displacement ([³H]DAMGO) | - | 0.1-5 | [14][16] |
| Dermorphin | δ (delta) | Rat brain membranes | Radioligand displacement | >1000 | - | [15](--INVALID-LINK--) |
| Dermorphin | κ (kappa) | Guinea pig cerebellum membranes | Radioligand displacement | >1000 | - | [15](--INVALID-LINK--) |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.
Table 2: Analgesic Potency of Dermorphin in Animal Models
| Animal Model | Assay | Route of Administration | ED₅₀ | Potency vs. Morphine | Reference |
| Mice | Hot Plate Test | Intravenous (i.v.) | 1.02 µmol/kg | ~11-fold more potent | [5][17] |
| Rats | Tail-Flick Test | Intracerebroventricular (i.c.v.) | 23 pmol/rat | ~752-fold more potent | [5][17] |
| Rats | Hot Plate Test | Intracerebroventricular (i.c.v.) | 13.3 pmol/rat | ~2170-fold more potent | [5][17] |
Note: ED₅₀ (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Opioid Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of Dermorphin for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).
-
Dermorphin TFA.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Naloxone (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of Dermorphin TFA. For non-specific binding control wells, add a high concentration of naloxone instead of Dermorphin.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each Dermorphin concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Dermorphin concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[18]
In Vivo Analgesia Assay: Hot Plate Test (Representative Protocol)
This protocol describes the hot plate test in mice to assess the analgesic effect of Dermorphin.[9][19][20]
Materials:
-
Male C57BL/6 mice.
-
Hot plate apparatus with adjustable temperature.
-
Dermorphin TFA solution for injection.
-
Vehicle control (e.g., saline).
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling procedures for several days before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer Dermorphin TFA or vehicle control via the desired route (e.g., intravenous injection).
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value can be determined by testing a range of Dermorphin doses.
Visualizations
Signaling Pathway
Dermorphin, upon binding to the µ-opioid receptor (a G-protein coupled receptor), initiates a cascade of intracellular signaling events that ultimately lead to its analgesic and other physiological effects.
Caption: Dermorphin's µ-opioid receptor signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of Dermorphin using an in vivo model.
Caption: Workflow for in vivo analgesic testing of Dermorphin.
Conclusion
Dermorphin remains a molecule of significant interest in the field of opioid research due to its remarkable potency and selectivity for the µ-opioid receptor. Its unique D-amino acid-containing structure, a product of fascinating amphibian biochemistry, provides a template for the design of novel analgesics. The trifluoroacetic acid salt is a practical and widely used form for research applications. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of Dermorphin and its analogs. A thorough understanding of its origin, pharmacology, and the methods used for its evaluation is crucial for advancing the development of new and more effective pain management strategies.
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